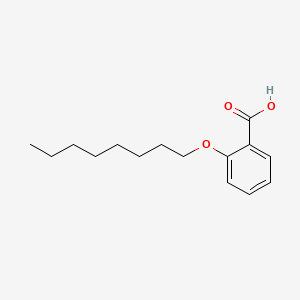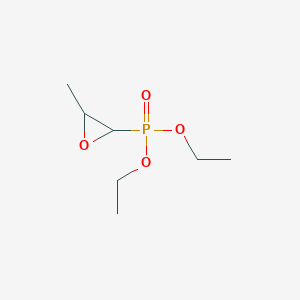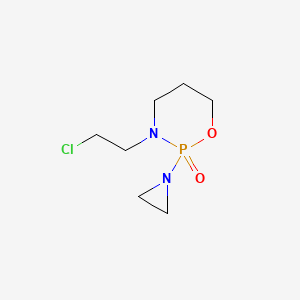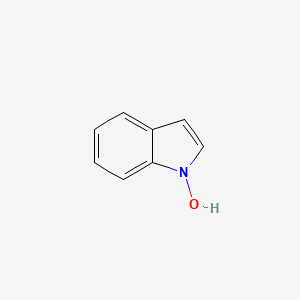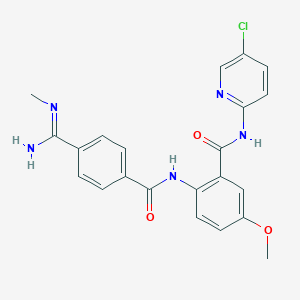
2,4-双(2-氯-4-三氟甲基苯氧基)硝基苯
描述
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene is a chemical compound that has been the subject of various studies and patents . It’s a complex organic molecule with multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups .
Synthesis Analysis
The synthesis of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene involves a reaction between 2-chloro-4-trifluoromethylphenol and a compound represented by a specific formula . The reaction mixture is stirred for 15-20 hours at a temperature of 80-90°C until the reaction is completed . After the reaction, the mixture is cooled to room temperature, filtered, and the filtrate is subjected to vacuum distillation to recover the solvent . The yield of this synthesis process is reported to be 80-90% .Molecular Structure Analysis
The molecular structure of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene is characterized by the presence of two chloro, four trifluoromethyl, two phenoxy, and one nitro group . The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene are likely to be influenced by the presence of its functional groups. For instance, the chloro and nitro groups might participate in nucleophilic substitution reactions . More detailed information about the chemical reactions of this compound could be obtained from specific studies or experiments.科学研究应用
新型化合物的合成和表征
该化合物已被用于合成在材料科学中具有潜在应用的新衍生物。例如,已经制备了新的硝基苯 4-五氟硫烷基和 4-全氟烷基硫代衍生物,探索了将含氟吸电子取代基引入芳环中。此项改性旨在增强卤素取代基对亲核攻击的活化,为杂环化学开辟了新的合成可能性 (Sipyagin et al., 2004)。
电化学研究
已经对硝基苯及其衍生物的电化学还原进行了研究,提供了对其还原机理的见解。这些研究对于理解这些化合物在各种环境中的电化学行为至关重要,这可能对其在电子材料和器件中的应用产生影响 (Silvester et al., 2006)。
含氟聚合物的开发
已经报道了新型含氟聚醚酰亚胺的合成,其中 2,4-双(2-氯-4-三氟甲基苯氧基)硝基苯的衍生物起着至关重要的作用。这些聚合物已被表征,以了解其在高性能材料中的潜在应用,展示了此类化合物在聚合物科学进步中的重要性 (Yu Xin-hai, 2010)。
晶体结构分析
还对衍生物的晶体形式进行了研究,探索了它们的分子结构和结晶模式。此类研究对于理解这些化合物在各种技术领域中的材料特性和潜在应用至关重要 (Plater & Harrison, 2015)。
杂环的反应性和合成
研究已经深入探讨了硝基苯衍生物对杂环化合物合成的反应性。亲核取代反应的探索和杂环的合成突出了这些化合物在有机合成以及新药和材料开发中的多功能性和重要性 (Sipyagin et al., 2002)。
属性
IUPAC Name |
2-chloro-1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Cl2F6NO4/c21-13-7-10(19(23,24)25)1-5-16(13)32-12-3-4-15(29(30)31)18(9-12)33-17-6-2-11(8-14(17)22)20(26,27)28/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFBXLHCJMSGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl2F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514053 | |
| Record name | 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene | |
CAS RN |
50594-75-7 | |
| Record name | 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


